molecular formula C13H19Cl2N3 B2686597 7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride CAS No. 2089257-18-9

7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride

Cat. No. B2686597
CAS RN: 2089257-18-9
M. Wt: 288.22
InChI Key: SAAPIRLXQOZPJS-UHFFFAOYSA-N
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Description

“7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride” is an organic compound with the CAS Number: 2089257-18-9 . It has a molecular weight of 288.22 and its IUPAC name is 7-(piperazin-1-ylmethyl)-1H-indole dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3.2ClH/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16;;/h1-5,14-15H,6-10H2;2*1H . This indicates that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is normal .

Scientific Research Applications

Metabolic Studies and Drug Development

The metabolism of dopamine D(4) selective antagonists, involving compounds with structural similarities to 7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride, has been studied to understand their biotransformation in rats, monkeys, and humans. Such studies are crucial for developing medications with minimal side effects, particularly for treating schizophrenia (Zhang et al., 2000).

Anti-tubercular Activity

Compounds incorporating the this compound structure have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research demonstrates the compound's potential as a base for developing new anti-tubercular agents (Naidu et al., 2016).

Cognitive Disorders Treatment

Novel N1-phenylsulphonyl indole derivatives, related to this compound, have been explored as potent and selective 5-HT6R ligands. These compounds are under investigation for treating cognitive disorders, showing the importance of this chemical structure in developing new therapies (Nirogi et al., 2016).

Anticancer Research

Research into N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides has unveiled compounds with significant in vitro anticancer activity. This highlights the role of 7-[(piperazin-1-yl)methyl]-1H-indole derivatives in anticancer drug development, with potential for treating various cancer types (Boddu et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16;;/h1-5,14-15H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAPIRLXQOZPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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